Pentostatin vs. Cladribine: Clinical Efficacy in First-Line Hairy Cell Leukemia
In a long-term follow-up study comparing Pentostatin and Cladribine in patients with HCL, Pentostatin demonstrated a complete response (CR) rate of 82% and a partial response (PR) rate of 15%, resulting in an overall response rate (ORR) of 97%. This compares favorably to Cladribine, which achieved an 84% CR and 16% PR for an identical ORR of 100%. These data indicate that Pentostatin is a clinically equivalent, non-inferior alternative to Cladribine in this setting [1]. A separate long-term study reported a Pentostatin CR rate of 82% versus a Cladribine CR rate of 76% [2]. These findings are critical for procurement decisions where Cladribine may be unavailable, contraindicated, or when a different toxicity profile is preferred.
| Evidence Dimension | Clinical Response Rate |
|---|---|
| Target Compound Data | CR: 82%; PR: 15%; ORR: 97% |
| Comparator Or Baseline | Cladribine (CR: 84%; PR: 16%; ORR: 100%) [1]; Cladribine (CR: 76%) [2] |
| Quantified Difference | CR difference: -2% (vs. 84%) or +6% (vs. 76%) |
| Conditions | First-line treatment of hairy cell leukemia (HCL) in a long-term follow-up study (median FU: 13 years for Pentostatin, 9 years for Cladribine) [1]. |
Why This Matters
Pentostatin provides a clinically proven, high-efficacy alternative to Cladribine, offering procurement flexibility and a potentially different toxicity profile for HCL treatment.
- [1] Else, M., et al. Long-term follow-up of patients with hairy cell leukaemia after treatment with pentostatin or cladribine. Br J Haematol. 2009;145(6):733-740. View Source
- [2] Zinzani, P. L., et al. Long-Term Follow-up of 228 Hairy Cell Leukemia Patients Treated with Pentostatin or Cladribine with 15.4 Years Median Time from Diagnosis. Blood. 2021; 138(Supplement 1): 3526. View Source
